molecular formula C25H43NO6 B12425504 Simvastatin acid-d6 (ammonium)

Simvastatin acid-d6 (ammonium)

Cat. No.: B12425504
M. Wt: 459.6 g/mol
InChI Key: FFPDWNBTEIXJJF-UUPPRYLMSA-N
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Description

Simvastatin acid-d6 (ammonium) is a deuterium-labeled derivative of simvastatin acid ammonium. It is an active metabolite of simvastatin lactone, which is mediated by the enzymes CYP3A4 and CYP3A5 in the intestinal wall and liver. This compound is primarily used for research purposes, particularly in the study of metabolic pathways and pharmacokinetics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of simvastatin acid-d6 (ammonium) involves the deuteration of simvastatin acid. The process typically includes the following steps:

Industrial Production Methods

Industrial production of simvastatin acid-d6 (ammonium) follows similar steps but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Simvastatin acid-d6 (ammonium) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include:

Scientific Research Applications

Simvastatin acid-d6 (ammonium) has a wide range of scientific research applications:

Mechanism of Action

Simvastatin acid-d6 (ammonium) exerts its effects by inhibiting the enzyme 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a key step in cholesterol biosynthesis. By inhibiting this enzyme, simvastatin acid-d6 (ammonium) reduces cholesterol levels in the body. The molecular targets and pathways involved include the HMG-CoA reductase pathway and various transport proteins such as OATP3A1 .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Simvastatin acid-d6 (ammonium) is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic studies. The presence of deuterium atoms can alter the metabolic and pharmacokinetic profiles of the compound, making it a valuable tool for studying drug metabolism and interactions .

Properties

Molecular Formula

C25H43NO6

Molecular Weight

459.6 g/mol

IUPAC Name

azanium;(3R,5R)-7-[(1S,2S,6R,8S,8aR)-8-[2,2-bis(trideuteriomethyl)butanoyloxy]-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate

InChI

InChI=1S/C25H40O6.H3N/c1-6-25(4,5)24(30)31-21-12-15(2)11-17-8-7-16(3)20(23(17)21)10-9-18(26)13-19(27)14-22(28)29;/h7-8,11,15-16,18-21,23,26-27H,6,9-10,12-14H2,1-5H3,(H,28,29);1H3/t15-,16-,18+,19+,20-,21-,23-;/m0./s1/i4D3,5D3;

InChI Key

FFPDWNBTEIXJJF-UUPPRYLMSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(CC)(C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)[O-])O)O)C)C([2H])([2H])[2H].[NH4+]

Canonical SMILES

CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)[O-])O)O)C.[NH4+]

Origin of Product

United States

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